molecular formula C16H15ClF5N5O3 B3439334 N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B3439334
M. Wt: 455.77 g/mol
InChI Key: OQTHMBRLRDUQKT-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with chloro(difluoro)methoxy, morpholinyl, and trifluoroethoxy groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, alcohols, or amines in the presence of bases like sodium hydroxide or catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: shares structural similarities with other triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF5N5O3/c17-16(21,22)30-11-3-1-10(2-4-11)23-12-24-13(27-5-7-28-8-6-27)26-14(25-12)29-9-15(18,19)20/h1-4H,5-9H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTHMBRLRDUQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
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N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
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N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Reactant of Route 4
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N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

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